molecular formula CdCl2 B10762053 Cadmium Chloride CAS No. 73664-99-0

Cadmium Chloride

Cat. No.: B10762053
CAS No.: 73664-99-0
M. Wt: 183.32 g/mol
InChI Key: YKYOUMDCQGMQQO-UHFFFAOYSA-L
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Description

Cadmium chloride is a white crystalline compound composed of cadmium and chloride, with the chemical formula CdCl₂. This hygroscopic solid is highly soluble in water and slightly soluble in alcohol. It is often used as a reference for describing other crystal structures due to its unique lattice arrangement .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cadmium chloride can be synthesized through several methods. One common laboratory method involves the reaction of cadmium metal with chlorine gas: [ \text{Cd (s) + Cl₂ (g) → CdCl₂ (s)} ]

Another method involves the reaction of cadmium oxide or cadmium carbonate with hydrochloric acid: [ \text{CdO (s) + 2 HCl (aq) → CdCl₂ (s) + H₂O (l)} ] [ \text{CdCO₃ (s) + 2 HCl (aq) → CdCl₂ (s) + CO₂ (g) + H₂O (l)} ]

Industrial Production Methods: Industrially, this compound is produced by treating cadmium metal with chlorine gas at elevated temperatures. This method ensures high purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: Cadmium chloride undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form cadmium oxide.

    Reduction: It can be reduced by hydrogen gas to form cadmium metal.

    Substitution: this compound reacts with other halides to form different cadmium halides.

Common Reagents and Conditions:

    Hydrochloric Acid: Reacts with cadmium metal or cadmium oxide to form this compound.

    Hydrogen Gas: Reduces this compound to cadmium metal.

    Halogens: React with this compound to form other cadmium halides.

Major Products:

Scientific Research Applications

Cadmium chloride has numerous applications in scientific research:

Mechanism of Action

Cadmium chloride is often compared with other cadmium halides such as cadmium bromide (CdBr₂) and cadmium iodide (CdI₂). While these compounds share similar chemical properties, this compound is unique in its crystal structure and solubility characteristics. For instance, cadmium iodide has a similar layered structure but differs in the arrangement of its ions .

Comparison with Similar Compounds

  • Cadmium Bromide (CdBr₂)
  • Cadmium Iodide (CdI₂)
  • Zinc Chloride (ZnCl₂)
  • Mercury(II) Chloride (HgCl₂)

Cadmium chloride’s distinct properties make it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

dichlorocadmium
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InChI

InChI=1S/Cd.2ClH/h;2*1H/q+2;;/p-2
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InChI Key

YKYOUMDCQGMQQO-UHFFFAOYSA-L
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Canonical SMILES

Cl[Cd]Cl
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Molecular Formula

CdCl2
Record name CADMIUM CHLORIDE
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Molecular Weight

183.32 g/mol
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Physical Description

Cadmium chloride is a white crystalline solid. It is soluble in water. It is noncombustible. The primary hazard of this material is that it poses a threat to the environment. Immediate steps should be taken to limit its spread to the environment. Cadmium chloride is used in photography, in fabric printing, in chemical analysis, and in many other uses., Hygroscopic solid; [Merck Index] White odorless powder; [MSDSonline], ODOURLESS COLOURLESS HYGROSCOPIC CRYSTALS.
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Boiling Point

1760 °F at 760 mmHg (NTP, 1992), 960 °C
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Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Soluble in acetone; practically insoluble in ether., Slightly soluble in ethanol, In water, 120 g/100 g water at 25 °C, Solubility in water: good
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Density

4.05 at 77 °F (USCG, 1999) - Denser than water; will sink, 4.08 g/cu cm, Density: 4.05 (CdCl2); 3.327 (CdCl2.2.5H2O), Efflorescent granules or rhombohedral leaflet; density, 3.33; freely soluble in water /Cadmium chloride hemipentahydrate/, Colorless crystals, density 3.33 g/mL /Cadmium chloride pentahydrate/, 4.1 g/cm³
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Vapor Pressure

10 mmHg at 1213 °F ; 0 mmHg at 68 °F (NTP, 1992), VP: 1 Pa at 412 °C (sublimes); 10 Pa at 471 °C (sublimes); 100 Pa at 541 °C (sublimes); 1 kPa at 634 °C; 10 kPa at 768 °C; 100 kPa at 959 °C, 10 mm Hg at 656 °C
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Mechanism of Action

Metallothioneins (MTs) have a low molecular weight and have been considered to be important metal-binding proteins in defense from cadmium (Cd) toxicity in animals. These proteins are known to be induced by the injection of heavy metals such as Cd. Previously, we developed the measurement of the MT mRNA expression by the RT-PCR method. In this study, to clarify the relation between Cd-induced MT-I mRNA expression and female sex hormones in liver, we investigated the influences of the ovariectomy and female sex hormones on hepatic MT-I mRNA expression after Cd injection, and also investigated the effects of aging on hepatic MT-I mRNA expression in mice after Cd injection. We analysed the MT-I mRNA expression by the RT-PCR method. Cd-induced MT-I mRNA expression in ovariectomized mice was more than that in sham-operated mice (9 weeks old). Both 17 beta-estradiol and progesterone reduced the Cd-induced MT-I mRNA expression in ovariectomized mice (9 weeks old). Moreover, the MT-I mRNA expression in male mice was more than that of females (9 weeks old). However, the sex difference in the gene expression was not found in younger (4 weeks old) or older (46 weeks old) mice. These results suggest that the expression of hepatic MT-I mRNA after Cd injection is influenced by female sex hormones., Acute administration of cadmium results in hepatotoxicity. Recent reports indicate that Kupffer cells, the resident macrophages of the liver, participate in the manifestation of chemical-induced hepatotoxicity. Tumor necrosis factor-alpha (TNF-a) is a proinflammatory cytokine that is a major product of Kupffer cells and mediates the hepatotoxic effects of lipopolysaccharide (LPS). It has been speculated that cadmium also may exert its hepatotoxicity via the production of TNF-a by the Kupffer cells. Therefore, this study was undertaken to determine whether mice deficient in TNF-a are resistant to CdCl2-induced hepatotoxicity. TNF-a-null (TNF-KO) and wild-type (WT) mice were dosed ip with saline, LPS (0.1 mg/kg)/Gln (L-galactosamine, 700 mg/kg), or CdCl2 (2.2, 2.8, 3.4, and 3.9 mg Cd/kg). Serum alanine aminotransferase (ALT) and sorbitol dehydrogenase (SDH) activities were quantified to assess liver injury. Caspase-3 activity was quantified to assess hepatocellular apoptosis. LPS/Gln treatment increased ALT (17-fold) and SDH (21-fold) in WT mice. In contrast, LPS/Gln-treatment did not significantly increase ALT or SDH in TNF-KO mice. LPS/Gln-treatment caused a 7.8-fold increase in caspase-3 activity in WT mice but did not increase caspase-3 in TNF-KO mice. Cadmium caused a dose-dependent increase in liver injury in both WT and TNF-KO mice. However, the liver injury produced by Cd in the TNF-KO mice was not different from that in WT at any dose. No significant increase in caspase-3 activity was detected in any of the Cd-treated mice. These data indicate that, in contrast to LPS/Gln-induced hepatotoxicity, TNF-a does not appear to mediate Cd-induced hepatotoxicity., Whether translation initiation factor 4E (eIF4E), the mRNA cap binding and rate-limiting factor required for translation, is a target for cytotoxicity and cell death induced by cadmium, a human carcinogen, was investigated. Exposure of human cell lines, HCT15, PLC/PR/5, HeLa, and Chang, to cadmium chloride resulted in cytotoxicity and cell death, and this was associated with a significant decrease in eIF4E protein levels. Similarly, specific silencing of the expression of the eIF4E gene, caused by a small interfering RNA, resulted in significant cytotoxicity and cell death. On the other hand, overexpression of the eIF4E gene was protective against the cadmium-induced cytotoxicity and cell death. Further studies revealed the absence of alterations in the eIF4E mRNA level in the cadmium-treated cells despite their decreased eIF4E protein level. In addition, exposure of cells to cadmium resulted in enhanced ubiquitination of eIF4E protein while inhibitors of proteasome activity reversed the cadmium-induced decrease of eIF4E protein. Exposure of cells to cadmium, as well as the specific silencing of eIF4E gene, also resulted in decreased cellular levels of cyclin D1, a critical cell cycle and growth regulating gene, suggesting that the observed inhibition of cyclin D1 gene expression in the cadmium-treated cells is most likely due to decreased cellular level of eIF4E. Taken together, our results demonstrate that the exposure of cells to cadmium chloride resulted in cytotoxicity and cell death due to enhanced ubiquitination and consequent proteolysis of eIF4E protein, which in turn diminished cellular levels of critical genes such as cyclin D1., A POSSIBLE MECHANISM OF THE PRESSOR EFFECT OF CADMIUM (AS CADMIUM CHLORIDE) WAS INVESTIGATED BY USING THE ISOLATED THORACIC AORTA FROM RATS. CADMIUM PRODUCED CONTRACTION IN THE LOW CONCN & RELAXATION AT THE HIGH CONCN. THE CONTRACTION BY CADMIUM IS DEPENDENT ON THE EXTERNAL CALCIUM & THE LOW CONCN OF CADMIUM ACCELERATES THE CALCIUM RELEASE FROM THE CALCIUM STORE, THE HIGH CONCN INHIBITING THE CALCIUM RELEASE &/OR THE FUNCTION OF CONTRACTILE PROTEINS., For more Mechanism of Action (Complete) data for CADMIUM CHLORIDE (8 total), please visit the HSDB record page.
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Impurities

Insoluble matter: 0.01%; substances not precipitated by H2S: 0.3%; nitrate and nitrite as NO3: 0.003%; sulfate as (SO4): 0.005%; ammonium (NH4): 0.002%; copper: 0.001%; iron: 0.001%; lead: 0.005%; zinc: 0.1%., Cadmium chloride, 2.5 hydrate, crystal: insoluble matter: 0.005%; substances not precipitated by hydrogen sulfide (as sulfate): 0.2%; nitrate and nitrite as NO3: 0.003%; sulfate as SO4: 0.005%; ammonium (NH4): 0.002%; lead: 0.005; zinc: 0.1%; maximum limits of trace impurities: copper: 5 ppm; iron: 5 ppm. /Cadmium chloride, 2.5 hydrate, crystal/
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Color/Form

Rhombohedral crystals, Small, white crystals, Hexagonal, colorless crystals

CAS No.

10108-64-2
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Melting Point

1054 °F (NTP, 1992), 568 °C
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